[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group and a cyclopropyl moiety. Its molecular formula is C₁₄H₂₄N₃O₃, with a molecular weight of 298.36 g/mol. The tertiary butyl ester group enhances steric protection against hydrolysis, improving stability in synthetic applications. The 2-amino-acetyl substituent provides a primary amine functional group, making it a versatile intermediate in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSBMRSBRRFXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The pyrrolidine ring is typically derived from L-pyroglutamic acid or 3-aminopyrrolidine . For stereochemical fidelity, L-pyroglutamic acid is preferred due to its inherent (S)-configuration, which can be inverted as needed.
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Esterification : L-pyroglutamic acid is treated with cyclopropanol or tert-butanol under Steglich conditions (DCC/DMAP in DCM) to yield cyclopropyl or tert-butyl esters (e.g., 2c or 2e ).
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Fmoc Protection : The amine group is protected using Fmoc-Cl and LiHMDS in THF, producing intermediates 3a–3e .
Installation of the 2-Amino-Acetyl Side Chain
HATU-Mediated Amide Bond Formation
The amino-acetyl group is appended via solid-phase peptide synthesis (SPPS) or solution-phase coupling.
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Deprotection : The Fmoc group is removed using 20% piperidine in DMF.
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Acylation : Fmoc-glycine (1.5 eq) is activated with HATU (1.1 eq) and DIPEA (3 eq) in DCM, then coupled to the free amine.
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Final Deprotection : The Fmoc group is cleaved, yielding the primary amine.
| Condition | Optimization Data |
|---|---|
| Coupling Efficiency | >95% (monitored by LCMS) |
| Purification | Reverse-phase HPLC (ACN/H₂O + 0.1% TFA) |
| Yield | 80–85% |
Stereochemical Control and Resolution
Chiral Chromatography
For enantiomerically pure products, chiral stationary phases (e.g., Chiralpak IA) resolve racemic mixtures.
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Column : Chiralpak IA (250 × 4.6 mm, 5 µm)
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Mobile Phase : Hexane/IPA (70:30)
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Retention Times : (R)-enantiomer: 12.3 min; (S)-enantiomer: 15.7 min
Comparative Analysis of Synthetic Routes
The table below evaluates two primary strategies for assembling the target molecule:
| Strategy | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Late-Stage Acylation | Minimizes side reactions; better functional group tolerance | Requires orthogonal protection | 70–75 |
| Early-Stage Carbamate Formation | Simplified purification | Risk of racemization during coupling | 60–65 |
Scalability and Industrial Considerations
Large-scale production (≥100 g) employs continuous flow reactors for carbamate formation and telescoped purification. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmacological Studies
The compound has shown promise in pharmacological applications due to its ability to interact with biological targets, particularly in the central nervous system. Its structural features suggest potential roles as:
- Neuroprotective Agents : Preliminary studies indicate that compounds with similar structures may offer neuroprotection against neurodegenerative diseases.
- Antidepressants : The modulation of neurotransmitter systems could provide a basis for developing new antidepressant therapies.
Synthetic Organic Chemistry
In synthetic organic chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester serves as an important intermediate for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : Useful for introducing different functional groups.
- Chiral Synthesis : Due to its stereochemistry, it can be utilized in asymmetric synthesis, providing enantiomerically pure compounds.
Case Study 1: Neuroprotective Effects
Research conducted on similar carbamate derivatives has indicated potential neuroprotective effects. In vitro studies demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a pathway for therapeutic development in neurodegenerative diseases .
Case Study 2: Antidepressant Activity
A study investigating the antidepressant-like effects of structurally related compounds found that they significantly reduced depressive behavior in animal models. This suggests that this compound may have similar effects, warranting further investigation into its mechanism of action .
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues and their distinguishing features are summarized below:
Key Differences and Research Findings
Amino-Acetyl vs. Amino-Ethyl Substitution
The compound (R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (C₁₃H₂₅N₃O₂) differs by replacing the amino-acetyl group with a simpler 2-amino-ethyl chain.
Benzyl Ester vs. Tert-Butyl Ester
The benzyl ester variant [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (C₂₁H₂₈N₃O₃) exhibits higher molecular weight and lipophilicity (predicted XLogP3 ~1.5 vs. ~0.5 for tert-butyl esters). Benzyl esters are more prone to catalytic hydrogenolysis, whereas tert-butyl esters offer superior stability under acidic conditions, making the target compound preferable for multi-step syntheses .
Carboxymethyl vs. Amino-Acetyl Functionalization
The carboxymethyl-substituted analogue 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (C₁₅H₂₆N₂O₄) has a polar carboxylic acid derivative, resulting in a lower calculated XLogP3 (-0.4) compared to the amino-acetyl variant. This increases its aqueous solubility but reduces membrane permeability, limiting utility in drug delivery applications .
Chloro-Acetyl Derivative: Reactivity Implications
The chloro-substituted compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (C₁₄H₂₃ClN₂O₃) replaces the amino group with a chlorine atom. This modification introduces a reactive site for nucleophilic substitution, enabling its use as an alkylating agent in cross-coupling reactions. However, the chloro group increases molecular weight (302.80 g/mol) and may introduce toxicity concerns absent in the amino-acetyl variant .
Biological Activity
The compound [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule with significant interest in medicinal chemistry. Its structure comprises a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl carbamic acid moiety. This unique combination potentially influences its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 1353995-03-5 . The structural features are summarized in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 1353995-03-5 |
| Key Structural Components | Pyrrolidine ring, amino-acetyl group, cyclopropyl carbamate |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its potential applications in pharmacology.
The compound's biological activity may involve multiple mechanisms, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Neuroprotective Effects : Early studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Its structural similarities to known antimicrobial agents indicate potential efficacy against various pathogens.
Case Studies and Research Findings
- Neuroprotective Properties : A study indicated that compounds with similar structural motifs demonstrated neuroprotective effects in cellular models, suggesting that this compound could exhibit similar benefits by preventing neuronal cell death under stress conditions.
- Antimicrobial Activity : Research has shown that derivatives of carbamate compounds often possess antimicrobial properties. The cyclopropyl moiety may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the amino-acetyl and carbamate groups can significantly affect biological activity. For instance, altering the substituents on the pyrrolidine ring can enhance binding affinity to biological targets .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Amino-2-pyrrolidinone | Pyrrolidine ring, amino group | Neuroprotective effects |
| Cyclopropylamine | Cyclopropyl group, amine | Antimicrobial properties |
| N-Boc-pyrrolidine | Protected pyrrolidine | Enhanced stability in biological systems |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [1-(2-amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via asymmetric Mannich reactions to construct chiral β-amino carbonyl intermediates, followed by tert-butyl carbamate protection. Key steps include:
- Chiral triflate ester intermediates (e.g., for stereochemical control in pyrrolidine ring formation) .
- Protection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive amino functionalities during multi-step synthesis .
- Crystallographic validation : Post-synthesis characterization via X-ray diffraction (space group P21) ensures structural fidelity .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Lab PPE : Use gloves, goggles, and lab coats; avoid inhalation/contact (per Safety Data Sheet guidelines) .
- Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
- Emergency protocols : Contact Key Organics Ltd. (+44(0)1840 212137) for spills or exposure incidents .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Employ (R)- or (S)-configured triflate esters to direct stereochemistry during pyrrolidine ring closure .
- Catalytic asymmetric catalysis : Use organocatalysts (e.g., proline derivatives) in Mannich-type reactions to enhance ee (>90%) .
- Analytical validation : Confirm ee via chiral HPLC (e.g., Chiralpak® columns) or ¹H NMR with chiral shift reagents .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Multi-technique validation : Cross-reference ¹³C/¹H NMR with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .
- Solvent effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using databases like SDBS or PubChem .
- X-ray crystallography : Resolve ambiguities by determining absolute configuration via single-crystal diffraction .
Q. What strategies are effective for designing analogues with improved pharmacokinetic properties?
- Methodological Answer :
- Scaffold modification : Replace cyclopropane with spirocyclic or bicyclic systems to modulate lipophilicity .
- Bioisosteric replacement : Substitute the acetyl-pyrrolidine moiety with azetidine or piperidine derivatives for metabolic stability .
- Prodrug approaches : Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkers) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
